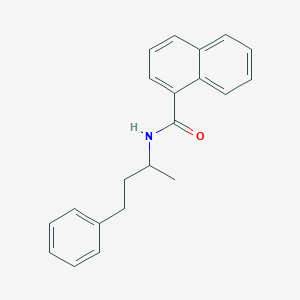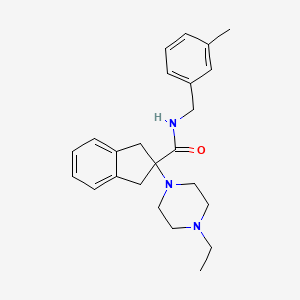
N-(1-methyl-3-phenylpropyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-3-phenylpropyl)-1-naphthamide, also known as U-47,700, is a synthetic opioid that was first synthesized in 1976 by Upjohn Company. It belongs to the family of synthetic opioids, which are designed to mimic the effects of natural opioids such as morphine and heroin. U-47,700 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(1-methyl-3-phenylpropyl)-1-naphthamide works by binding to the mu-opioid receptor in the brain, which is responsible for the regulation of pain and pleasure. This binding activates the receptor, leading to a decrease in pain perception and an increase in feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception, increase feelings of pleasure and euphoria, and decrease anxiety and stress. It has also been shown to have sedative effects, leading to feelings of relaxation and calmness.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methyl-3-phenylpropyl)-1-naphthamide in lab experiments is that it has a well-defined mechanism of action, which makes it easier to study. It is also relatively easy to synthesize, which makes it more accessible than other opioids. However, one limitation is that it is a synthetic opioid, which may limit its applicability to natural systems.
Future Directions
There are a number of future directions that could be explored in the study of N-(1-methyl-3-phenylpropyl)-1-naphthamide. One area of research could be the development of new analogs of this compound with improved therapeutic properties. Another area of research could be the study of the long-term effects of this compound use, particularly in the context of opioid addiction. Additionally, the potential use of this compound in the treatment of other conditions, such as depression and anxiety, could be explored.
Synthesis Methods
N-(1-methyl-3-phenylpropyl)-1-naphthamide can be synthesized through a multistep process that involves the reaction of 1-naphthoic acid with 1-methyl-3-phenylpropylamine in the presence of a catalyst. The resulting intermediate is then reduced to yield this compound.
Scientific Research Applications
N-(1-methyl-3-phenylpropyl)-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties, and has been used in the treatment of pain. It has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-16(14-15-17-8-3-2-4-9-17)22-21(23)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16H,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCWHCVYHRXISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5106899.png)
![1-benzyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106903.png)
![3-{[(1-phenylcyclopentyl)methyl]amino}propanenitrile hydrochloride](/img/structure/B5106909.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanol dihydrochloride](/img/structure/B5106912.png)


![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5106947.png)
![1-[4-(4-iodophenoxy)butyl]-1H-imidazole](/img/structure/B5106954.png)
![2-[(2-fluorophenoxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5106960.png)
![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)
![2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
